molecular formula C11H6BrF3N2O2 B13872731 2-(2-Bromophenyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid

2-(2-Bromophenyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid

Cat. No.: B13872731
M. Wt: 335.08 g/mol
InChI Key: BUQIVWKDNZKHTC-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a bromine atom on the phenyl ring, a trifluoromethyl group on the pyrazole ring, and a carboxylic acid functional group

Preparation Methods

The synthesis of 2-(2-Bromophenyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester.

    Introduction of the bromine atom: Bromination of the phenyl ring can be carried out using bromine or N-bromosuccinimide (NBS) under suitable conditions.

    Addition of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3).

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

2-(2-Bromophenyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the carboxylic acid group.

    Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate (KMnO4) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(2-Bromophenyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the bromine and trifluoromethyl groups can enhance its binding affinity and specificity for these targets. The carboxylic acid group may also play a role in its mechanism of action by participating in hydrogen bonding and other interactions with biological molecules.

Comparison with Similar Compounds

2-(2-Bromophenyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:

    2-(2-Chlorophenyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid: This compound has a chlorine atom instead of a bromine atom on the phenyl ring, which may affect its chemical reactivity and biological activity.

    2-(2-Bromophenyl)-5-(methyl)pyrazole-3-carboxylic acid: This compound has a methyl group instead of a trifluoromethyl group on the pyrazole ring, which may influence its chemical properties and applications.

    2-(2-Bromophenyl)-5-(trifluoromethyl)pyrazole-3-amine:

Properties

Molecular Formula

C11H6BrF3N2O2

Molecular Weight

335.08 g/mol

IUPAC Name

2-(2-bromophenyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C11H6BrF3N2O2/c12-6-3-1-2-4-7(6)17-8(10(18)19)5-9(16-17)11(13,14)15/h1-5H,(H,18,19)

InChI Key

BUQIVWKDNZKHTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C(=CC(=N2)C(F)(F)F)C(=O)O)Br

Origin of Product

United States

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